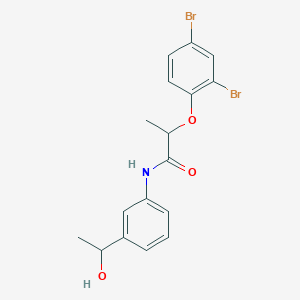
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide, also known as TBB or TBBPA, is a chemical compound that belongs to the family of benzamide derivatives. It is widely used as a flame retardant in various consumer products such as electronic devices, plastics, and textiles. TBB has been a topic of research due to its potential adverse effects on human health and the environment.
Mecanismo De Acción
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide acts as a competitive inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell proliferation and survival. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have various biochemical and physiological effects on living organisms. It has been shown to disrupt thyroid hormone homeostasis, which plays a crucial role in development, growth, and metabolism. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to decrease the levels of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) in rats and zebrafish. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has also been found to alter the expression of genes involved in lipid metabolism and oxidative stress in zebrafish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been used as a tool compound to study the role of CK2 in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to be a potent and selective inhibitor of CK2, making it a valuable tool for studying CK2 signaling pathways. However, 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have off-target effects on other enzymes such as casein kinase 1 and glycogen synthase kinase 3, which may limit its specificity in certain experimental settings.
Direcciones Futuras
For 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide research include studying its potential adverse effects on human health and the environment, developing more specific CK2 inhibitors, and exploring its potential therapeutic applications in cancer and other diseases. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have potential anticancer activity in various preclinical models, making it a promising candidate for further development as a cancer therapy. Further studies are needed to elucidate the mechanisms of 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide toxicity and to develop safer alternatives to 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide as a flame retardant.
Métodos De Síntesis
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide is synthesized by the reaction of 4-tert-butylbenzoyl chloride and 2-hydroxy-5-methylbenzoic acid in the presence of a base such as triethylamine. The reaction yields 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide as a white crystalline solid with a melting point of 170-173°C.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been extensively studied for its potential toxicity and environmental impact. It has been found to be a persistent organic pollutant that can accumulate in the environment and bioaccumulate in living organisms. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been detected in various environmental matrices such as air, water, soil, and sediments, as well as in biota such as fish, birds, and mammals.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-12-5-10-16(20)15(11-12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Clave InChI |
KZLQJCCMFNAJCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
